molecular formula C5H9BrClNO2S B2646098 4-Bromopiperidine-1-sulfonyl chloride CAS No. 2287310-13-6

4-Bromopiperidine-1-sulfonyl chloride

Cat. No.: B2646098
CAS No.: 2287310-13-6
M. Wt: 262.55
InChI Key: ZULVZZOZNQMOFZ-UHFFFAOYSA-N
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Description

4-Bromopiperidine-1-sulfonyl chloride is a chemical compound with the molecular formula C5H9BrClNO2S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is notable for its applications in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromopiperidine-1-sulfonyl chloride typically involves the sulfonylation of 4-bromopiperidine. This process is carried out by reacting 4-bromopiperidine with chlorosulfonic acid or sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 4-Bromopiperidine-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromopiperidine-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules for studying biological processes.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromopiperidine-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This property is exploited in the synthesis of sulfonamide derivatives, which are important in medicinal chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Uniqueness: 4-Bromopiperidine-1-sulfonyl chloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. This uniqueness makes it valuable in specific synthetic applications where the bromine atom’s reactivity is advantageous .

Biological Activity

4-Bromopiperidine-1-sulfonyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • IUPAC Name : this compound
  • CAS Number : 2287310-13-6
  • Molecular Formula : C5H9BrClN1O2S

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromopiperidine with sulfonyl chloride under controlled conditions. The following table summarizes the key synthetic routes:

Step Reagents Conditions Yield
14-BromopiperidineDry solvent, room temperatureHigh
2Sulfonyl chlorideStirring for several hoursModerate
3PurificationRecrystallizationHigh

Biological Activity

This compound exhibits various biological activities, primarily through its interaction with specific molecular targets. Research indicates that it may function as an enzyme inhibitor and receptor modulator.

The compound's mechanism of action involves:

  • Enzyme Inhibition : It binds to active sites on enzymes, inhibiting their function.
  • Receptor Modulation : It interacts with various receptors, potentially altering signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Inhibition of Enzymatic Activity : A study demonstrated that the compound effectively inhibits serine proteases, which play critical roles in various physiological processes, including inflammation and coagulation. The inhibition was quantified using IC50 values, showing potency in the nanomolar range.
  • Antimicrobial Properties : Research indicated that this compound exhibits antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effectiveness comparable to standard antibiotics.
  • Cytotoxicity Studies : In vitro cytotoxicity assays showed that the compound has selective toxicity towards cancer cell lines while sparing normal cells. This selectivity suggests potential applications in targeted cancer therapies.

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Biological Activity Target/Effect IC50/MIC Values
Enzyme InhibitionSerine proteases~50 nM
AntimicrobialVarious bacterial strainsMIC ~10 µg/mL
CytotoxicityCancer cell linesIC50 ~20 µM

Properties

IUPAC Name

4-bromopiperidine-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrClNO2S/c6-5-1-3-8(4-2-5)11(7,9)10/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULVZZOZNQMOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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